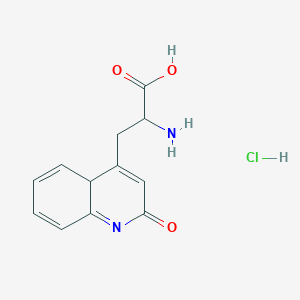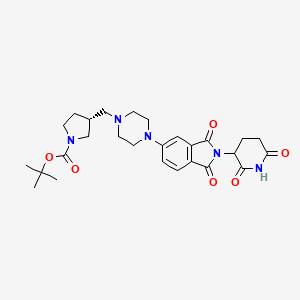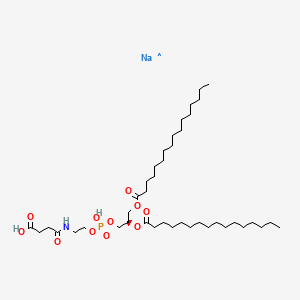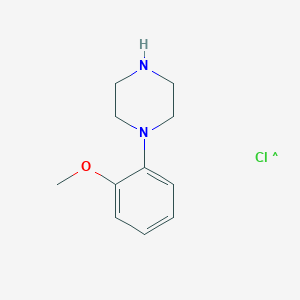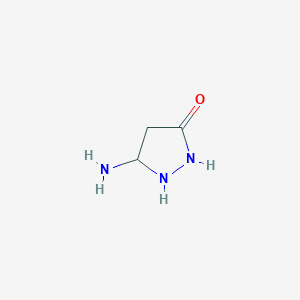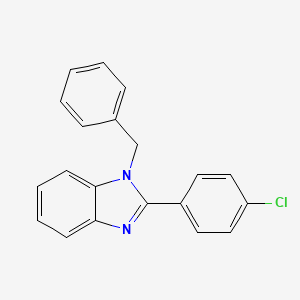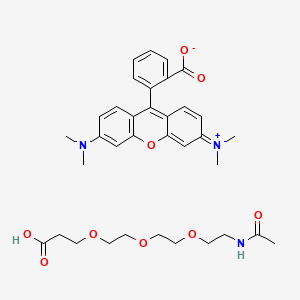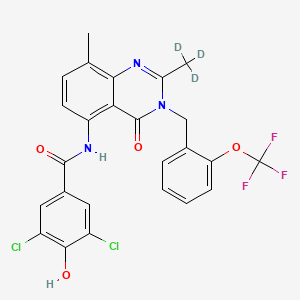
HSD17B13-IN-56-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HSD17B13-IN-56-d3 is a compound that acts as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is found in the liver. This compound has shown potential in research related to liver diseases, metabolic disorders, and cardiovascular diseases, such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
Preparation Methods
The synthesis of HSD17B13-IN-56-d3 involves several steps, including the use of specific reagents and reaction conditions
Chemical Reactions Analysis
HSD17B13-IN-56-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives, which may have varying biological activities .
Scientific Research Applications
HSD17B13-IN-56-d3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of hydroxysteroid 17-beta-dehydrogenase 13 and its effects on lipid metabolism. In biology and medicine, the compound is used to investigate its potential therapeutic effects on liver diseases, metabolic disorders, and cardiovascular diseases. It has shown promise in reducing liver inflammation and fibrosis, making it a potential candidate for the treatment of NAFLD, NASH, and DILI .
Mechanism of Action
The mechanism of action of HSD17B13-IN-56-d3 involves the inhibition of hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the biosynthesis of certain lipids, leading to decreased lipid accumulation in the liver. This, in turn, helps to reduce liver inflammation and fibrosis. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways that regulate lipid metabolism .
Comparison with Similar Compounds
HSD17B13-IN-56-d3 is unique in its high specificity and potency as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13. Similar compounds include other inhibitors of the same enzyme, such as BI-3231 and other derivatives that have been identified through high-throughput screening. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C25H18Cl2F3N3O4 |
|---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |
InChI Key |
NSWOVWZSEKLRHL-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
